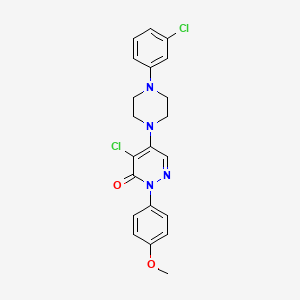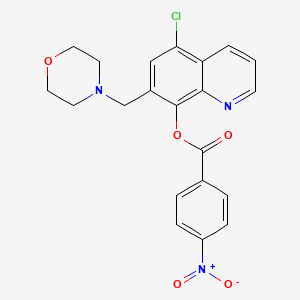
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a chloro group at position 5, a morpholinomethyl group at position 7, and a 4-nitrobenzoate ester at position 8. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated at position 5 using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Introduction of the Morpholinomethyl Group: The morpholinomethyl group is introduced at position 7 through a Mannich reaction, which involves the reaction of the chlorinated quinoline with formaldehyde and morpholine.
Esterification: Finally, the 4-nitrobenzoate ester is formed by reacting the hydroxyl group at position 8 with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 5-amino-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Research: It is used as a probe to study enzyme activity and protein interactions due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways.
Pathways Involved: It inhibits the activity of these enzymes, leading to disruption of DNA replication and cell division, which is crucial for its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Similar in structure but with an iodine atom instead of a morpholinomethyl group.
5-Chloro-8-hydroxyquinoline: Lacks the morpholinomethyl and nitrobenzoate groups but shares the quinoline core.
Uniqueness
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate is unique due to the presence of the morpholinomethyl and nitrobenzoate groups, which confer distinct chemical and biological properties. These substitutions enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c22-18-12-15(13-24-8-10-29-11-9-24)20(19-17(18)2-1-7-23-19)30-21(26)14-3-5-16(6-4-14)25(27)28/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRIQWYADOSRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
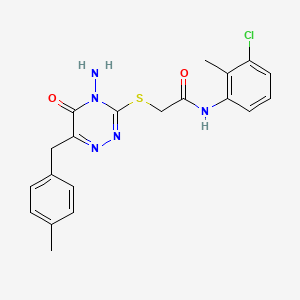
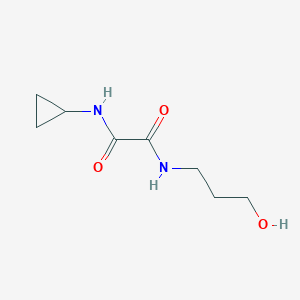
![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2910473.png)
![N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2910474.png)
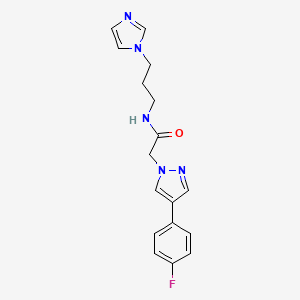
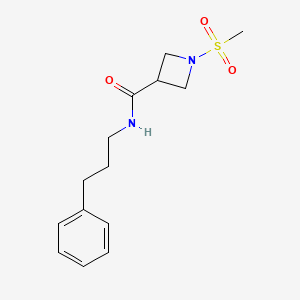


![2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2910484.png)
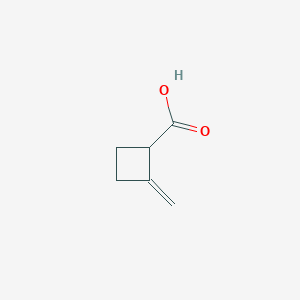
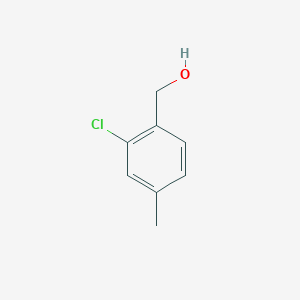
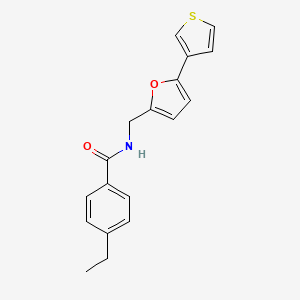
![2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2910492.png)
